棕榈酰-L-肉碱盐酸盐

描述

Palmitoyl-L-carnitine chloride (PCC) is a compound that has been studied for its various biological effects. It is known to be an effective enhancer of intestinal transport of hydrophilic molecules and can influence the function of vascular endothelium, particularly in ischemic conditions . PCC is also a metabolic intermediate in the fatty acid incorporation pathway into erythrocyte membrane phospholipids . Its surfactant properties are similar to those of synthetic detergents and may play a role in the pathogenesis of myocardial ischemia .

Synthesis Analysis

The synthesis of palmitoyl-L-carnitine involves the acylation of carnitine with palmitoyl groups. This process is part of the fatty acid incorporation pathway into membrane phospholipids, as demonstrated in erythrocyte membranes . The exact synthetic pathways and enzymes involved in the production of PCC in biological systems are not detailed in the provided papers.

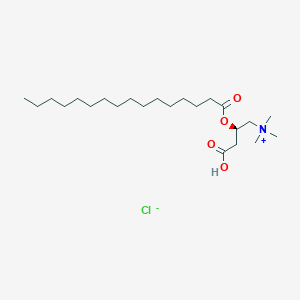

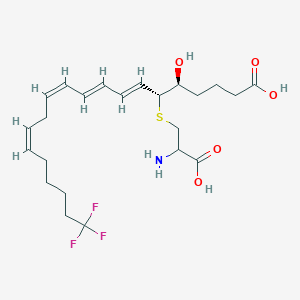

Molecular Structure Analysis

Palmitoyl-L-carnitine has an amphiphilic structure, which means it contains both hydrophobic (lipophilic) and hydrophilic (polar) regions. This characteristic is crucial for its ability to interact with biological membranes and affect their properties . X-ray diffraction studies have shown that palmitoyl-L-carnitine can form gel-phase bilayers with interdigitated hydrocarbon chains and can transition to a hexagonal phase under certain conditions .

Chemical Reactions Analysis

PCC interacts with various cellular components and can modify cellular functions. For example, it has been shown to directly activate Ca2+ channels, resembling the Ca2+ channel activator Bay K 8644, and interact with calcium-antagonists . It also affects the intracellular calcium regulation in endothelial cells, which can influence vascular function . Additionally, PCC can inhibit the oxidation of isocitrate in rat liver mitochondria, suggesting an interaction with metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCC contribute to its biological activities. Its surfactant nature allows it to solubilize biological membranes and affect membrane permeability . PCC can decrease transepithelial electrical resistance and increase permeability for certain molecules, indicating its potential as an absorption enhancer . It also exhibits a dose-dependent effect on cell viability and tight junction protein localization . The ability of PCC to form different phases, such as lamellar and hexagonal, is indicative of its versatile interactions with cellular structures .

Relevant Case Studies

Several studies have explored the effects of PCC on cellular functions. In vascular endothelial cells, PCC has been shown to inhibit endothelium-dependent relaxation and affect intracellular calcium signaling . It also enhances the bioavailability of the antibiotic cefoxitin in different intestinal regions, demonstrating its potential in drug delivery applications . Furthermore, PCC's inhibition of the Na/K pump current in guinea pig ventricular cells suggests a similarity to the action of ouabain, a known Na/K pump inhibitor .

科学研究应用

钙通道激活

已经证明棕榈酰-L-肉碱盐酸盐(PCC)能够激活钙通道。研究表明,PCC可以增强平滑肌对钙的敏感性,并与不同类别的钙拮抗剂相互作用,暗示其可能作为通道功能的内源调节剂(Spedding & Mir, 1987)。

对神经元的影响

PCC影响大鼠脊髓背根神经节神经元中的整个细胞电压激活钙通道电流和Ca2+激活的氯离子电流。这表明PCC在影响神经元内部钙离子处理效率方面发挥作用(Stapleton等,1992年)。

血管内皮功能

PCC影响血管内皮功能,特别是在缺血心肌中。它可以抑制兔主动脉内皮依赖性松弛,并影响内皮细胞内部钙调节(Inoue et al., 1994)。

红细胞膜磷脂

PCC在脂肪酸合并途径中作为代谢中间体,进入红细胞膜磷脂。它在磷脂酰化中发挥作用,表明其在膜生物学中的重要性(Arduini et al., 1990)。

革兰氏阴性细菌溶解

PCC对某些革兰氏阴性细菌如营养假单胞菌和乳酸假单胞菌的溶解效果显著,这些情况下优于溶菌酶。这表明其在细菌细胞溶解研究中的潜在应用(Lee et al., 1993)。

心脏代谢效应

PCC可以逆转多柔比星引起的心脏肌细胞和线粒体的代谢损伤。这意味着其在保护免受某些药物引起的心脏损伤方面的潜在治疗作用(Sayed-Ahmed et al., 1999)。

线粒体膜功能

研究表明,PCC可以调节线粒体膜功能。它抑制线粒体内膜的负离子导电通道,这可能对代谢调节和线粒体功能产生影响(Halle-Smith等,1988年)。

肝线粒体中异柠檬酸氧化

观察到PCC可以降低大鼠肝线粒体中异柠檬酸的氧化。其对线粒体代谢的影响突显了其在理解代谢途径中的重要性(Lenartowicz et al., 1976)。

调节半胱氨酸蛋白酶活性

在涉及Jurkat细胞的研究中,已经显示PCC可以调节半胱氨酸蛋白酶的活性,这些酶在凋亡中起着至关重要的作用。这表明其在凋亡调节中的潜在作用(Mutomba等,2000年)。

对心肌细胞中钠电流的影响

PCC可以修改心室肌细胞中的钠电流,并引起瞬时向内电流。这对理解心脏电生理学和潜在的心律失常效应具有重要意义(Wu & Corr, 1994)。

安全和危害

未来方向

属性

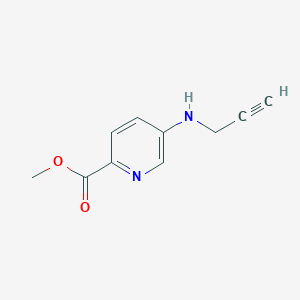

IUPAC Name |

[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmitoyl-L-carnitine chloride | |

CAS RN |

18877-64-0 | |

| Record name | Palmitoyl-L-carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18877-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoylcarnitine hydrochloride, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018877640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-[3-carboxy-2-[(1-oxohexadecyl)oxy]propyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITOYLCARNITINE HYDROCHLORIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7Z2DG59IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)